N-{4-[10-Bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine
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Overview
Description
N-{4-[10-Bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[10-Bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-{4-[10-Bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or amines.
Scientific Research Applications
N-{4-[10-Bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential anticancer properties due to its ability to bind to iron ions and induce apoptosis in cancer cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{4-[10-Bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine involves its interaction with molecular targets such as iron ions. The compound selectively binds to ferrous ions, leading to the inhibition of cellular processes that require iron, such as DNA synthesis and cell proliferation . This results in the induction of apoptosis in cancer cells through the mitochondrial pathway.
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload conditions.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
VLX600: An iron chelator with antiproliferative activity against cancer cells.
Uniqueness
N-{4-[10-Bromo-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl}-N,N-dimethylamine is unique due to its selective binding to ferrous ions and its ability to induce apoptosis in cancer cells through the mitochondrial pathway. This makes it a valuable lead compound for further investigation in cancer therapy.
Properties
IUPAC Name |
4-(10-bromo-3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN5OS/c1-4-11-29-21-24-20-18(25-26-21)16-12-14(22)7-10-17(16)23-19(28-20)13-5-8-15(9-6-13)27(2)3/h5-10,12,19,23H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYWLKTWJLMHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=C(C=C4)N(C)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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